molecular formula C11H22N2 B1593137 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine CAS No. 933682-80-5

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

Cat. No. B1593137
M. Wt: 182.31 g/mol
InChI Key: OWZYCRVGUAGGFJ-UHFFFAOYSA-N
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Description

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine is a chemical compound with the molecular formula C11H22N2 . It is a derivative of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has been reported to form Hofmann type complexes .


Synthesis Analysis

The synthesis of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine is characterized by a pyrrolidine ring attached to a piperidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine has been reported to form Hofmann type complexes . The compound can also undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine has a molecular weight of 182.31 . More detailed physical and chemical properties are not available in the retrieved sources.

properties

IUPAC Name

4-(1-pyrrolidin-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZYCRVGUAGGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647564
Record name 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

CAS RN

933682-80-5
Record name 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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